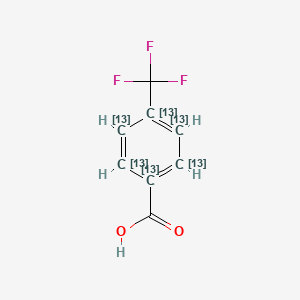
4-(Trifluoromethyl)benzoic acid-13C6
描述
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound where the carbon atoms in the benzoic acid structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable tool in various fields of study.
属性
分子式 |
C8H5F3O2 |
|---|---|
分子量 |
196.08 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
SWKPKONEIZGROQ-IDEBNGHGSA-N |
外观 |
Purity:97% HPLC; 99 atom % 13CBeige solid |
同义词 |
α,α,α-Trifluoro-p-toluic acid-13C6, 4-Carboxybenzotrifluoride-13C6 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(Trifluoromethyl)benzoyl chloride with a carbon-13 labeled benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
科学研究应用
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of fluorine chemistry
作用机制
The mechanism of action of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into chemical and biological systems as a labeled tracer. The carbon-13 isotope allows for precise tracking and quantitation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating its use in various applications .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoic acid: The unlabeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.
3-(Trifluoromethyl)benzoic acid: A positional isomer with the trifluoromethyl group in a different location, affecting its reactivity and applications.
4-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and uses
Uniqueness
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis of chemical and biological processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


